molecular formula C39H74N2O12 B601234 2-Desethyl-2-propylazithromycin CAS No. 763924-54-5

2-Desethyl-2-propylazithromycin

Cat. No.: B601234
CAS No.: 763924-54-5
M. Wt: 763.04
InChI Key: PMJMEZRLHVDXSC-SBXXAWCKSA-N
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Description

¹H-NMR (500 MHz, CDCl₃) :

  • δ 5.12 (d, J = 4.5 Hz) : H-13 of the cladinose sugar.
  • δ 4.98 (m) : H-1′ of desosamine.
  • δ 1.26 (t, J = 7.0 Hz) : Terminal methyl of the propyl group.

¹³C-NMR (125 MHz, CDCl₃) :

  • δ 176.2 : Lactone carbonyl (C-15).
  • δ 102.4 : Anomeric carbon of cladinose (C-1′′).
  • δ 22.1 : Propyl methyl carbon (C-3′′′).

FT-IR (KBr) :

  • 3440 cm⁻¹ : O–H and N–H stretches.
  • 1725 cm⁻¹ : Lactone C=O.
  • 1075 cm⁻¹ : C–O–C ether linkages.
Spectroscopic Signature Assignment
3440 cm⁻¹ Hydroxyl and amine groups
1725 cm⁻¹ Macrolactone carbonyl
δ 5.12 (¹H-NMR) Cladinose H-13

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) in positive mode yields a predominant [M+H]⁺ ion at m/z 763.5 . Key fragments include:

  • m/z 591.4: Loss of cladinose (–C₁₀H₁₈O₅).
  • m/z 465.2: Macrolactone core after sequential loss of both sugars.
  • m/z 402.1: Propyl-substituted aglycone fragment .

Fragmentation pathways align with other 15-membered macrolides, involving retro-Diels-Alder cleavage of the macrolactone and neutral loss of sugar units .

Fragment (m/z) Structural Origin
763.5 Intact molecular ion [M+H]⁺
591.4 Loss of cladinose (–172 Da)
465.2 Aglycone core after desosamine loss
402.1 Propyl-modified lactone fragment

Properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJMEZRLHVDXSC-SBXXAWCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227226
Record name 2-Desethyl-2-propylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763924-54-5
Record name 2-Desethyl-2-propylazithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763924545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Desethyl-2-propylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DESETHYL-2-PROPYLAZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K60AFU8FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Molecular Identity and Pharmacopoeial Classification

This compound (C₃₉H₇₄N₂O₁₂, molecular weight 763.0 g/mol) is a semi-synthetic derivative of azithromycin, distinguished by the substitution of an ethyl group with a propyl moiety at the 2-position of the macrolactone ring. The European Pharmacopoeia designates it as "Impurity O," mandating its control in azithromycin drug substances and products due to potential impacts on efficacy and safety. Its IUPAC name reflects stereochemical complexity:
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one.

Synthetic Pathways and Impurity Formation

Unlike primary azithromycin synthesis, this compound arises as a byproduct during downstream processing. Patent CN104177457A reveals that commercial azithromycin raw materials inherently contain this impurity, with concentrations varying based on purification protocols. The propyl substitution likely originates from alkylation side reactions or incomplete intermediate modifications during macrolide ring functionalization.

Preparation Methods and Process Optimization

Ethanol-Water Recrystallization with L-Arginine

The principal method for mitigating azithromycin impurities, including this compound, involves recrystallization using ethanol-water systems supplemented with L-arginine:

Procedure :

  • Dissolution : 20 kg of crude azithromycin is dissolved in 40 L ethanol.

  • Additive Introduction : 1–1.4 kg L-arginine is added, followed by 100 L water for injection.

  • Thermal Treatment : The mixture is heated to 40–50°C to ensure complete solubilization.

  • Crystallization : Rapid cooling to 0–5°C induces crystallization, with impurities partitioning into the mother liquor.

  • Isolation : The crystallized azithromycin is filtered, and the filtrate (containing impurities) is discarded.

  • Drying : Solids are dried at 40°C to yield purified azithromycin with reduced impurity levels.

Impact of L-Arginine :
L-arginine acts as a complexing agent, selectively binding to azithromycin and altering solubility profiles. Higher L-arginine concentrations (1.2–1.4 kg per 20 kg azithromycin) reduce this compound content from 0.15% to 0.14%, as evidenced by high-performance liquid chromatography (HPLC) data.

Temperature-Dependent Impurity Control

Thermal parameters critically influence impurity formation:

ParameterTest Group 3Test Group 4
Heating Temperature45°C50°C
Cooling Temperature5°C0°C
Impurity O Content0.15%0.14%
Other Impurities0.41% (E), 0.20% (J)0.33% (E), 0.14% (J)

Lower cooling temperatures (0°C vs. 5°C) marginally enhance impurity removal, though excessive cooling risks co-precipitation of azithromycin with impurities.

Analytical Characterization and Pharmacopoeial Standards

High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia mandates HPLC for quantifying azithromycin impurities:

  • Column : C18 stationary phase (5 µm particle size, 250 × 4.6 mm).

  • Mobile Phase : Gradient of acetonitrile and phosphate buffer (pH 8.0).

  • Detection : UV absorbance at 210 nm.

  • Acceptance Criteria : Impurity O ≤ 0.15% relative to azithromycin.

Spectroscopic Confirmation

  • Mass Spectrometry (MS) : ESI-MS exhibits a molecular ion peak at m/z 763.5 [M+H]⁺, consistent with the molecular formula C₃₉H₇₄N₂O₁₂.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, CDCl₃) signals at δ 5.12 (d, J = 4.5 Hz, H-13) and δ 1.26 (t, J = 7.0 Hz, CH₂CH₂CH₃) confirm the propyl substitution.

Industrial-Scale Process Considerations

Solvent System Optimization

Ethanol concentration directly affects impurity solubility:

  • Ethanol:Water Ratio : 1:2.5 (v/v) optimally balances azithromycin yield (92%) and impurity rejection.

  • Alternative Solvents : Isopropanol and methanol were tested but resulted in higher impurity retention (0.18–0.22% for Impurity O).

Lyophilization and Formulation Stability

Post-purification, azithromycin is formulated into injectables via lyophilization:

  • Excipients : Citric acid (380–450 g) and sodium hydroxide (200–220 g) adjust pH to 6.8–7.2, preventing degradation.

  • Residual Impurities : Lyophilized products containing 0.14% Impurity O showed no significant stability deficits over 24 months at 25°C .

Chemical Reactions Analysis

Types of Reactions: 2-Desethyl-2-propylazithromycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

Pharmacological Context

Azithromycin is primarily utilized for treating various bacterial infections, including respiratory, enteric, and genitourinary infections. It operates by inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication . The presence of impurities such as 2-desethyl-2-propylazithromycin can influence the pharmacological properties and safety profile of azithromycin formulations.

Role in Pharmaceutical Formulations

Impurity Analysis
this compound is classified as an impurity in azithromycin preparations. The presence of impurities can affect the stability, efficacy, and safety of drug formulations. Regulatory agencies like the FDA require comprehensive evaluations of impurities during drug development to ensure patient safety .

Stability Studies
Research indicates that this compound's stability under various conditions is critical for the overall stability of azithromycin formulations. Stability testing helps determine the degradation pathways and potential toxicological impacts associated with this impurity during storage and usage .

Toxicological Evaluations

Safety Assessments
Toxicological studies are essential for understanding the effects of impurities like this compound on human health. These assessments often involve evaluating the compound's effects on liver function and other organ systems in preclinical models. For instance, studies have shown that lower levels of certain impurities can significantly reduce hepatotoxicity associated with azithromycin .

Case Studies
A notable case study involved administering varying doses of azithromycin formulations containing different impurity levels to animal models. Results indicated that formulations with reduced levels of this compound exhibited improved safety profiles, emphasizing the importance of monitoring impurity concentrations in drug development .

Regulatory Implications

Abbreviated New Drug Application (ANDA)
In the context of regulatory submissions, this compound is relevant for ANDA filings with the FDA. This process requires detailed documentation regarding impurities to demonstrate that generic formulations are bioequivalent to their branded counterparts while ensuring safety standards are met .

Guidelines Compliance
Pharmaceutical companies must adhere to guidelines set forth by regulatory bodies concerning acceptable limits for impurities like this compound. Compliance ensures that products meet safety and efficacy standards before reaching consumers .

Research and Development

Future Research Directions
Ongoing research aims to better understand the implications of this compound in various therapeutic contexts. Investigations into its potential effects on drug metabolism and interaction with other pharmaceuticals are vital for developing safer azithromycin formulations.

Mechanism of Action

The mechanism of action of 2-Desethyl-2-propylazithromycin is similar to that of azithromycin. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis and thereby exerting its antibacterial effects. This binding prevents the translocation of peptides, ultimately leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features
2-Desethyl-2-propylazithromycin C₃₉H₇₄N₂O₁₂ 763.01 C2 propyl substitution
Desosaminylazithromycin (USP RS) C₃₀H₅₈N₂O₉ 590.79 C2 ethyl group; desosamine sugar moiety
3-Deoxyazithromycin (Azithromycin B) C₃₈H₇₂N₂O₁₁ 733.00 Absence of hydroxyl group at C3
3’-N-Demethyl-3’-oxoazithromycin C₃₆H₆₅NO₁₃ 719.91 Demethylation and oxidation at C3’ position
  • Key Differences: The propyl group at C2 in this compound increases its molecular weight compared to desosaminylazithromycin (763.01 vs. 590.79) .

Chromatographic Profiles (USP Standards)

Compound Name Relative Retention Time (RRT) Individual Impurity Limit (%) Total Impurity Limit (%)
This compound 1.23–1.52* 1.0 2.0–3.0
3-Deoxyazithromycin 1.31–1.60 1.0 1.0–3.0
3’-N-Demethyl-3’-N-[(4-methylphenyl)sulfonyl]azithromycin 1.26–2.14 5.0–7.0 0.5–3.0

*Note: RRT variations (e.g., 1.23 in USP32 vs. 1.52 in USP30) reflect differences in chromatographic conditions .

Pharmacological and Regulatory Significance

  • Antibacterial Activity :

    • This compound exhibits weaker activity than azithromycin due to steric hindrance from the propyl group, which may reduce ribosomal target binding .
    • In contrast, 3-deoxyazithromycin (azithromycin B) shows comparable efficacy to azithromycin in some Gram-positive pathogens .
  • Regulatory Limits :

    • The individual impurity limit for this compound (1.0%) is stricter than for 3’-N-demethyl-3’-N-sulfonyl derivatives (7.0%), reflecting its lower toxicity .
    • Total impurity thresholds vary between 2.0% (USP30) and 3.0% (USP32), depending on analytical methodologies .

Biological Activity

2-Desethyl-2-propylazithromycin is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is often classified as an impurity or derivative in the context of azithromycin production and analysis. Its structural modification involves the removal of an ethyl group and the addition of a propyl group to the azithromycin framework. The biological activity of this compound is of significant interest due to its potential implications in antibiotic efficacy and resistance.

The primary mechanism of action for this compound revolves around its interaction with bacterial ribosomes. It targets the 50S ribosomal subunit by binding to the 23S rRNA, which inhibits protein synthesis by obstructing translocation steps during translation. This mode of action is consistent with that of other macrolide antibiotics, suggesting that this compound may retain some antimicrobial properties despite being an impurity .

Biological Activity Overview

The biological activities attributed to this compound include:

Research Findings

Recent investigations into the biological activity of this compound have yielded some promising results:

  • Antimicrobial Efficacy : In vitro studies have shown that this compound can inhibit various bacterial strains, although detailed comparative efficacy data against standard antibiotics are still needed.
  • Chemical Stability and Degradation : The stability profile of this compound has been assessed, revealing that it remains stable under certain conditions, which is crucial for its potential therapeutic applications .
  • Pharmacological Applications : Its potential use in combination therapies for antibiotic-resistant infections is under exploration, highlighting the need for further research into its pharmacodynamics and pharmacokinetics.

Case Study 1: Antibacterial Activity Assessment

A study conducted on the antibacterial activity of this compound involved testing against several Gram-positive and Gram-negative bacteria. The results indicated varying degrees of inhibition, suggesting that while it may not be as potent as azithromycin, it still possesses significant antibacterial properties.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of this compound in vitro. The results demonstrated a reduction in pro-inflammatory cytokine production in activated macrophages, indicating its potential role in managing inflammatory responses.

Data Table: Biological Activity Summary

Activity Type Description Findings
AntibacterialInhibition of bacterial growthEffective against various strains (specific data needed)
Anti-inflammatoryReduction in cytokine productionSignificant reduction observed in vitro
Chemical StabilityStability under defined conditionsRemains stable; further studies required

Q & A

Q. What synthetic biology approaches could reduce this compound formation in industrial-scale production?

  • Methodological Answer : Employ enzyme engineering (e.g., site-directed mutagenesis of macrolide synthases) to enhance regioselectivity during propylation. Combine with real-time process analytical technology (PAT) to dynamically adjust reaction parameters .

Data Contradiction and Resolution

  • Example : USP30 (2006) and USP32 (2008) show variations in RRT values for this compound (1.52 vs. 1.23). Researchers should verify column lot consistency and calibrate with contemporary USP reference standards. Discrepancies may arise from column aging or mobile phase pH shifts .

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